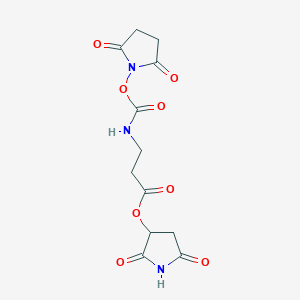
2,5-Dioxopyrrolidin-3-yl 3-((((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)amino)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dioxopyrrolidin-3-yl 3-((((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)amino)propanoate is a compound with significant applications in various scientific fields. It is known for its role in the synthesis of novel antibody-drug conjugates, which are crucial in targeted cancer therapies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-3-yl 3-((((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)amino)propanoate involves multiple steps. One common method includes the reaction of 2,5-dioxopyrrolidin-1-yl with 3-((((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)amino)propanoate under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dioxopyrrolidin-3-yl 3-((((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)amino)propanoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions:
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Aplicaciones Científicas De Investigación
2,5-Dioxopyrrolidin-3-yl 3-((((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)amino)propanoate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Plays a role in the development of bioconjugates for imaging and diagnostic purposes.
Medicine: Integral in the creation of antibody-drug conjugates for targeted cancer therapy.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2,5-Dioxopyrrolidin-3-yl 3-((((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)amino)propanoate involves its interaction with specific molecular targets. In the context of antibody-drug conjugates, the compound binds to the antibody, which then targets cancer cells. Upon binding, the drug is released, exerting its cytotoxic effects on the cancer cells. The pathways involved include receptor-mediated endocytosis and subsequent intracellular drug release .
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl 3-(2-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)ethoxy)propanoate
- 2,5-Dioxopyrrolidin-1-yl 3-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)propanoate
- 2,5-Dioxopyrrolidin-1-yl acrylate
Uniqueness
What sets 2,5-Dioxopyrrolidin-3-yl 3-((((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)amino)propanoate apart from similar compounds is its specific structure that allows for efficient conjugation with antibodies. This unique feature makes it highly effective in the development of targeted therapies, particularly in oncology .
Propiedades
Fórmula molecular |
C12H13N3O8 |
|---|---|
Peso molecular |
327.25 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-3-yl) 3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C12H13N3O8/c16-7-5-6(11(20)14-7)22-10(19)3-4-13-12(21)23-15-8(17)1-2-9(15)18/h6H,1-5H2,(H,13,21)(H,14,16,20) |
Clave InChI |
MOPATLQVXBCRMY-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)OC(=O)NCCC(=O)OC2CC(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



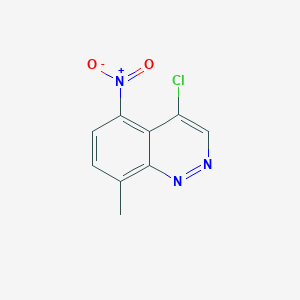
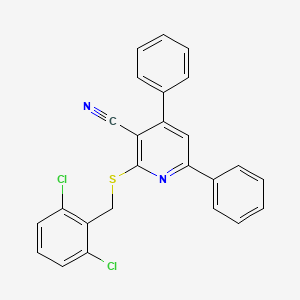
![tert-Butyl 3-oxo-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B11773123.png)
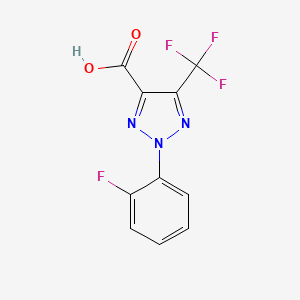
![Benzenesulfonylfluoride, 4-[2-[2,6-diamino-5-(3,4-dichlorophenyl)-4-pyrimidinyl]ethyl]-](/img/structure/B11773134.png)

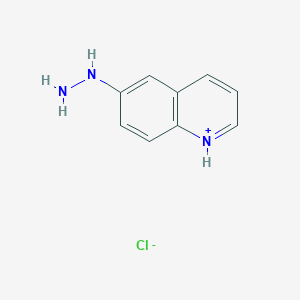

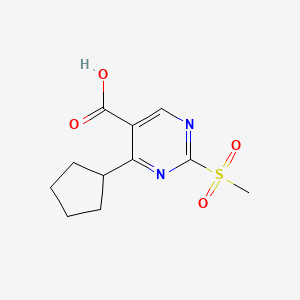
![6,11-Dihydrobenzo[b]acridine-12-carboxylic acid](/img/structure/B11773180.png)
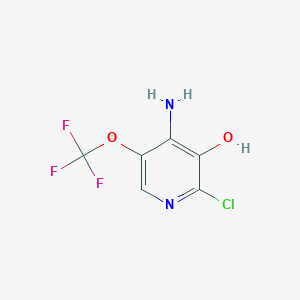
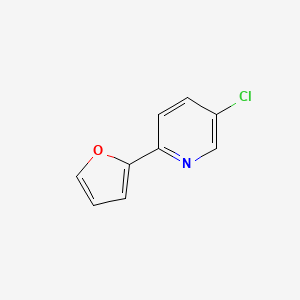
![tert-Butyl 7-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B11773208.png)
